molecular formula C11H16FNO B1386256 (3-Fluoro-4-methoxyphenyl)isobutylamine CAS No. 1096888-34-4

(3-Fluoro-4-methoxyphenyl)isobutylamine

Cat. No.: B1386256
CAS No.: 1096888-34-4
M. Wt: 197.25 g/mol
InChI Key: MTWHUCJFLDWJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Fluoro-4-methoxyphenyl)isobutylamine” is a chemical compound used for pharmaceutical testing . It is available for purchase from various scientific suppliers .

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)isobutylamine has been studied for its potential applications in scientific research. It has been found to have a wide range of effects on the central nervous system, and has been used in experiments to study the effects of serotonin and dopamine on the brain. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

Mechanism of Action

The exact mechanism of action of (3-Fluoro-4-methoxyphenyl)isobutylamine is still unknown. However, it is thought to act as an agonist at both serotonin and dopamine receptors. It is also believed to have an effect on the release of neurotransmitters in the brain, which could explain its effects on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in animal models. It has been found to have an anxiolytic effect, as well as an antidepressant effect. It has also been found to have an effect on the release of serotonin and dopamine in the brain, which could explain its effects on mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Fluoro-4-methoxyphenyl)isobutylamine in lab experiments include its low cost and availability, as well as its ability to target both serotonin and dopamine receptors. The main limitation of using this compound in lab experiments is its unknown mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on (3-Fluoro-4-methoxyphenyl)isobutylamine. Further research could focus on elucidating its mechanism of action, as well as its potential applications in the treatment of depression and anxiety. Additionally, further research could focus on its potential use as a therapeutic agent for other psychiatric disorders. Other potential future directions include exploring its potential use as a cognitive enhancer and studying its effects on learning and memory. Finally, further research could focus on its potential use as a drug of abuse.

Safety and Hazards

The safety data sheet for a related compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)7-13-9-4-5-11(14-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWHUCJFLDWJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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